molecular formula C13H10ClN3O B501099 1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole

1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole

Katalognummer: B501099
Molekulargewicht: 259.69g/mol
InChI-Schlüssel: QLDBNAMDXLRKEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-chlorobenzyl group through an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

1H-benzotriazole+4-chlorobenzyl chlorideThis compound\text{1H-benzotriazole} + \text{4-chlorobenzyl chloride} \rightarrow \text{this compound} 1H-benzotriazole+4-chlorobenzyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used as a corrosion inhibitor and in the formulation of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, leading to modulation of their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium chloride
  • 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde

Uniqueness

1-[(4-chlorobenzyl)oxy]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern and the presence of both benzotriazole and 4-chlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential for developing bioactive molecules.

Eigenschaften

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69g/mol

IUPAC-Name

1-[(4-chlorophenyl)methoxy]benzotriazole

InChI

InChI=1S/C13H10ClN3O/c14-11-7-5-10(6-8-11)9-18-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2

InChI-Schlüssel

QLDBNAMDXLRKEP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.